Superior ALDH3A1 Inhibitory Potency Compared to Benchmark Inhibitor CB29
2-Bromo-6-fluorobenzaldehyde oxime demonstrates significantly higher potency against human aldehyde dehydrogenase 3A1 (ALDH3A1) compared to the widely used reference inhibitor CB29. In a direct head-to-head comparison using a spectrophotometric assay with benzaldehyde as substrate, the target compound exhibited an IC50 value of 2.10 µM [1], whereas CB29, under identical assay conditions, showed an IC50 of 16 µM . This represents an approximately 7.6-fold improvement in inhibitory activity.
| Evidence Dimension | ALDH3A1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.10 µM (2.10E+3 nM) |
| Comparator Or Baseline | CB29: IC50 = 16 µM |
| Quantified Difference | 7.6-fold higher potency (target vs. CB29) |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, preincubated for 1-2 min followed by substrate addition, monitored spectrophotometrically. |
Why This Matters
For researchers developing ALDH3A1-targeted adjuvants to reverse chemoresistance, the 7.6-fold potency advantage translates to lower required working concentrations and potentially reduced off-target effects in cell-based and in vivo models.
- [1] BindingDB Entry BDBM50447072 (CHEMBL1890994). IC50 for human ALDH3A1: 2.10E+3 nM. Assay: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
